Product packaging for (-)-Avarone(Cat. No.:CAS No. 186416-52-4)

(-)-Avarone

Cat. No.: B13796134
CAS No.: 186416-52-4
M. Wt: 312.4 g/mol
InChI Key: VPRHEJGLNUDEEH-DVMWJLJYSA-N
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Description

(-)-Avarone is a sesquiterpenoid quinone isolated from the marine sponge Dysidea avara . This compound and its reduced hydroquinone form, avarol, constitute a redox-active couple that has been the subject of extensive pharmacological investigation due to its wide spectrum of bioactivities . The product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures. Key Research Applications: Antiparasitic Research: this compound demonstrates significant in vitro efficacy against a range of parasites. It exhibits potent activity against the asexual blood stages and gametocytes of Plasmodium falciparum (malaria), larval and adult worms of Schistosoma mansoni , and promastigote/amastigote forms of Leishmania species . Its antiparasitic mechanism is proposed to involve the generation of toxic semiquinone radical species that disrupt the redox equilibrium within the parasite . Investigation of Metabolic Disorders: this compound acts as a dual-target inhibitor of two key enzymes involved in insulin resistance and diabetic complications: Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase (AKR1B1) . Studies in C2C12 cells show that it can improve insulin sensitivity and mimic insulin action, positioning it as a novel multitarget hit for research into type 2 diabetes mellitus and its pathological sequelae . Dermatological and Anti-inflammatory Research: Both this compound and avarol have shown antipsoriatic effects in experimental models, inhibiting the psoriatic differentiation of human keratinocytes and demonstrating anti-inflammatory properties in models like the TPA-induced epidermal hyperplasia and the mouse air pouch model . Mechanism of Action Insights: The primary research around this compound suggests its bioactivity is frequently linked to its redox-active quinone structure. It is known to interfere with tubulin-microtubule dynamics, inhibiting polymerization . Furthermore, its ability to generate reactive semiquinone radicals is considered a key mechanism for its antiparasitic and cytotoxic effects .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O2 B13796134 (-)-Avarone CAS No. 186416-52-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

186416-52-4

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-[[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m1/s1

InChI Key

VPRHEJGLNUDEEH-DVMWJLJYSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Primary Marine Biological Sources: Dysidea avara

(-)-Avarone is a sesquiterpenoid quinone naturally occurring in the marine environment. The primary biological source of this compound is the marine sponge Dysidea avara (of the family Dysideidae, order Dictyoceratiida) fabad.org.trresearchgate.net. This sponge species is found in various marine locations, including the Mediterranean Sea and the Aegean Sea fabad.org.trhilarispublisher.com. Within the sponge, this compound is typically found alongside its hydroquinone (B1673460) precursor, avarol (B1665835) fabad.org.trhilarispublisher.comnih.gov. Avarol is often the main secondary metabolite, with avarone (B1665836) present as its oxidized form hilarispublisher.comresearchgate.net. The production of these secondary metabolites in Dysidea avara is of significant interest for their potential pharmacological applications nih.gov. Researchers have explored methods of in situ aquaculture for Dysidea avara to ensure a sustainable supply of these compounds for research and potential commercialization nih.gov.

Extraction and Chromatographic Purification Techniques for Research Applications

The isolation of this compound from its natural source, Dysidea avara, for research purposes involves a multi-step process of extraction followed by chromatographic purification.

The initial step is typically a solvent-based extraction from the sponge biomass. The collected sponge material is first chopped into smaller pieces to increase the surface area for extraction researchgate.net. A common solvent used for this process is methanol (B129727), which effectively extracts a crude mixture of compounds, including avarone and avarol fabad.org.trresearchgate.netresearchgate.net.

Following extraction, the resulting crude extract undergoes various chromatographic techniques to separate and purify this compound from other metabolites. The specific combination and sequence of these techniques can vary between different research studies, but they generally rely on the differential partitioning of the compounds between a stationary phase and a mobile phase iipseries.org.

Commonly employed chromatographic methods for the purification of this compound include:

Column Chromatography: This is a fundamental purification technique used to separate compounds based on their differential adsorption to a solid stationary phase iipseries.org.

Thin-Layer Chromatography (TLC): TLC is often used for the rapid analysis of fractions and to monitor the progress of purification researchgate.netjsmcentral.org.

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is frequently used in the final stages of purification to obtain highly pure this compound jsmcentral.orgmdpi.com. Reversed-phase HPLC, where the stationary phase is nonpolar, is a common mode used for the separation of such compounds mdpi.com.

The table below summarizes the chromatographic conditions reported in a specific study for the isolation of avarone.

Chromatographic TechniqueStationary PhaseMobile Phase (Eluent)Compound Elution
High-Performance Liquid Chromatography (HPLC)RP-18 (Luna, 3 μm C-18, 150 × 3.00 mm)MeOH/H₂O 95:5Avarone (t R = 9.4 min)

Data sourced from a study on the isolation of avarone from Dysidea avara collected from the Aegean Sea. mdpi.com

The successful isolation and purification of this compound are confirmed through spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS), which are used to elucidate and verify the chemical structure of the compound fabad.org.trmdpi.com.

Biosynthetic Pathways and Proposed Mechanisms

Postulated Biosynthetic Routes from Precursor Molecules

The biosynthesis of the sesquiterpene portion of (-)-Avarone is postulated to begin with the linear C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). nih.govcjnmcpu.com This molecule serves as the universal starting point for the synthesis of thousands of sesquiterpenoids across various organisms. wikipedia.orgbrainkart.com The proposed biosynthetic cascade is initiated by the ionization of FPP, leading to the formation of a farnesyl carbocation.

This is followed by a series of cyclization reactions. The formation of the bicyclic drimane (B1240787) skeleton from the acyclic FPP precursor is a critical step. cjnmcpu.com The generally accepted mechanism involves an enzyme-catalyzed cyclization that forms the characteristic decahydronaphthalene (B1670005) ring system of drimane-type sesquiterpenoids. cjnmcpu.comnih.gov

However, the avarane skeleton is not a standard drimane. It is a rearranged structure. It has been proposed that the avarane skeleton is formed from a drimane intermediate through a bioinspired sequence of stereospecific 1,2-hydride and methyl shifts. nih.gov This intramolecular rearrangement, known as a Wagner-Meerwein shift, results in the formation of the thermodynamically stable tertiary carbocation that defines the avarane framework. This rearranged carbocation is then quenched, likely by deprotonation, to yield the stable sesquiterpene hydrocarbon, which is a direct precursor to avarol (B1665835), the hydroquinone (B1673460) form of avarone (B1665836). The final step in the formation of this compound is the oxidation of the hydroquinone ring of avarol to the corresponding quinone.

Enzymatic Transformations in Dysidea avara for Sesquiterpene Skeleton Formation

The intricate cyclization of the linear FPP precursor into the complex bicyclic sesquiterpene skeleton is catalyzed by a class of enzymes known as terpene synthases, or terpene cyclases. nih.gov In the marine sponge Dysidea avara, a specific sesquiterpene cyclase is responsible for orchestrating the precise folding and cyclization of FPP to generate the initial drimane-based carbocationic intermediate.

While the specific terpene cyclase from Dysidea avara responsible for avarone biosynthesis has not been isolated and fully characterized, its function can be inferred from extensive studies of similar enzymes in other organisms. nih.gov These enzymes provide a chiral template within their active site that binds the flexible FPP molecule in a specific conformation. This conformation pre-organizes the substrate for the desired cyclization cascade.

The enzymatic process begins with the abstraction of the pyrophosphate group from FPP, generating the initial allylic carbocation. The enzyme's active site then shields this highly reactive intermediate from premature quenching by water and guides it through the cyclization and rearrangement steps. researchgate.net This includes stabilizing the transition states for the 1,2-hydride and methyl shifts that are crucial for the formation of the rearranged avarane skeleton from the drimane intermediate. nih.gov The final deprotonation step releases the cyclic sesquiterpene product, and the enzyme is regenerated for another catalytic cycle.

Biogenetic Relationships with Related Friedo-Rearranged Drimane Sesquiterpenoids

This compound is a member of a large family of marine meroterpenoids characterized by a friedo-rearranged drimane skeleton. researchgate.net This unique carbon framework serves as a biogenetic hallmark, linking a diverse array of compounds isolated from Dysidea sponges. The term "avarane skeleton" is used to describe this specific rearranged structure. nih.govrsc.org

The most closely related compound is its hydroquinone precursor, avarol. Avarol and avarone often co-occur in Dysidea avara and represent a redox pair. cjnmcpu.com Other related compounds isolated from this sponge genus, such as neoavarol, share the same fundamental skeleton, differing only in the position of double bonds or stereochemistry, suggesting they all derive from a common biosynthetic pathway and likely a common carbocationic intermediate.

Furthermore, a variety of other complex meroterpenoids from Dysidea species, such as the dysidavarones and dysideanones, possess unprecedented carbon skeletons that are believed to be biogenetically derived from avarone or avarol precursors through further oxidative cyclizations and rearrangements. nih.govnih.govresearchgate.net These compounds highlight the remarkable metabolic plasticity of the sponge, which can elaborate on the core avarane structure to generate significant chemical diversity. The structural relationships between these compounds provide a roadmap for understanding the underlying biosynthetic logic and the enzymatic machinery that produces them.

Chemical Synthesis and Derivatization Strategies

Semisynthetic Modifications and Analogues

Beyond total synthesis, the derivatization of the avarone (B1665836) scaffold through semisynthesis offers a direct route to novel compounds with potentially enhanced or modified biological properties. These modifications typically target the electrophilic quinone ring, which is amenable to a variety of chemical transformations. mdpi.com

The quinone moiety of avarone is an electrophilic system that can react with a wide range of nucleophiles in a reaction known as nucleophilic addition. wikipedia.orgedurev.in This reactivity has been exploited to create a library of avarone derivatives. The reaction involves the addition of a nucleophile to one of the carbon-carbon double bonds of the quinone ring. wikipedia.org

For example, the reaction of avarone with hypotaurine (B1206854) in the presence of a salcomine (B1680745) catalyst results in the regioselective nucleophilic addition of the amino group of hypotaurine to the quinone ring. mdpi.com This particular reaction yields a single isomeric product, thiazoavarone, a novel thiazinoquinone analogue. mdpi.comresearchgate.net The high regioselectivity is attributed to the steric hindrance imposed by the bulky sesquiterpene moiety, which directs the incoming nucleophile to the less hindered position on the quinone ring. mdpi.com This approach demonstrates how nucleophilic addition can be used to fuse new heterocyclic rings onto the avarone framework, significantly diversifying its chemical structure.

A particularly fruitful area of semisynthesis has been the conjugation of amino acids to the avarone core. nih.govbg.ac.rs This strategy is inspired by the structures of other marine metabolites like the nakijiquinones, which feature amino acid or amine substituents on a sesquiterpene quinone skeleton. bg.ac.rs These modifications can improve properties like water solubility and introduce new points of interaction with biological targets. bg.ac.rs

A series of avarone-amino acid derivatives have been synthesized through the nucleophilic addition of various amino acids to the quinone ring. nih.gov The reaction typically involves stirring avarone with the desired amino acid, leading to the formation of a new carbon-nitrogen bond. bg.ac.rs This method has been used to produce a library of eighteen different derivatives, incorporating a range of amino acids. nih.govbg.ac.rs The resulting amino acid conjugates often exhibit interesting biological profiles, with avarone derivatives generally proving to be more cytotoxic than corresponding derivatives of simpler quinones. nih.govresearchgate.net

Table 2: Examples of Semisynthetic Avarone Derivatives

Derivative ClassNucleophile/ReagentResulting Compound/ModificationReference
ThiazinoquinonesHypotaurineThiazoavarone mdpi.com
Amino Acid ConjugatesVarious Amino Acids (e.g., Glycine, Alanine)Avarone-amino acid conjugates nih.govbg.ac.rs
Protein BioconjugatesLysozyme (via lysine (B10760008) residues)Avarone-lysozyme bioconjugate bg.ac.rs

Preparation of Alkyl(aryl)thio and Alkyl(aryl)amino Derivatives

The synthesis of alkyl(aryl)thio and alkyl(aryl)amino derivatives of avarone has been a key strategy to probe the influence of electron-donating and electron-withdrawing groups on its biological profile.

Alkyl(aryl)thio Derivatives:

The preparation of alkyl(aryl)thio derivatives of avarone is typically achieved through the nucleophilic addition of thiols or thiophenol to the avarone quinone core. nih.gov147.91.1molaid.com This reaction generally proceeds with high regioselectivity, yielding a single primary regioisomer in most cases. nih.gov The introduction of these sulfur-containing moieties has been explored to modulate the redox properties and biological activity of the parent compound. nih.govbg.ac.rs For example, a series of nine alkyl(aryl)thio derivatives were synthesized and evaluated for their cytotoxic, antibacterial, and anti-HIV activities. nih.gov The electrochemical properties of these derivatives were also determined to establish more precise structure-activity relationships. nih.gov Research has shown that while these derivatives exhibit cytotoxic activity, they are often less active or equally active as the parent avarone against certain bacterial strains. researchgate.net

Table 1: Synthesis of Selected Alkyl(aryl)thio Derivatives of Avarone

Thiol/Thiophenol ReactantResulting DerivativeKey ObservationReference
Various ThiolsAlkylthio derivativesNucleophilic addition to avarone. nih.gov nih.gov
ThiophenolArylthio derivativesNucleophilic addition to avarone. nih.gov nih.gov

Alkyl(aryl)amino Derivatives:

Similarly, a variety of alkylamino and arylamino derivatives of avarone have been synthesized. researchgate.netshd-pub.org.rsbg.ac.rs The introduction of these nitrogen-containing groups is accomplished via a 1,4-Michael addition reaction of various amines to the quinone moiety. shd-pub.org.rs This approach has allowed for the incorporation of diverse functionalities, including branched, cyclic, allylic, and benzylic alkylamino/arylamino groups. researchgate.netshd-pub.org.rsbg.ac.rs The synthesis of these derivatives has been driven by the aim to enhance the biological activity and selectivity of avarone. For instance, a study describing the synthesis of fourteen alkylamino and arylamino derivatives reported that some of these compounds exhibited selectivity for cancer cells, including multidrug-resistant (MDR) variants. shd-pub.org.rsbg.ac.rs Notably, the 4'-(methylamino)avarone derivative showed significant cytotoxic activity against melanoma cells with no toxicity to normal lymphocytes. nih.gov Furthermore, the synthesis of amino acid derivatives of avarone has also been reported, expanding the library of available analogues. researchgate.netnih.gov

Table 2: Synthesis of Selected Alkyl(aryl)amino Derivatives of Avarone

Amine ReactantResulting DerivativeSynthetic MethodReference
BenzylamineBenzylamino derivatives1,4-Michael addition. shd-pub.org.rs shd-pub.org.rs
AllylamineAllylamino derivatives1,4-Michael addition. shd-pub.org.rs shd-pub.org.rs
sec-Butylaminesec-Butylamino derivatives1,4-Michael addition. shd-pub.org.rs shd-pub.org.rs
PyrrolidinePyrrolidino derivatives1,4-Michael addition. shd-pub.org.rs shd-pub.org.rs
Various Amino AcidsAmino acid derivativesNucleophilic addition. nih.gov nih.gov

Design and Synthesis of Thiazinoquinone Analogues

Inspired by the biological activity of other marine natural products containing a thiazinoquinone scaffold, researchers have designed and synthesized thiazinoquinone analogues of avarone. researchgate.netmdpi.comunina.itresearchgate.net This strategy involves the condensation of the avarone quinone ring with a sulfur-containing amino compound, such as hypotaurine. mdpi.comresearchgate.net

A key example is the synthesis of thiazoavarone. researchgate.netmdpi.com This semisynthetic derivative was prepared by reacting avarone with hypotaurine in the presence of a catalytic amount of salcomine. mdpi.com The goal of creating these analogues is to explore new chemical space and investigate the potential for novel or improved biological activities, particularly antiparasitic properties. researchgate.netmdpi.comresearchgate.net The design of these molecules is often guided by computational studies and an understanding of the structure-activity relationships of related thiazinoquinone compounds. orcid.org

Table 3: Synthesis of Thiazoavarone

ReactantsProductCatalystKey ApplicationReference
Avarone, HypotaurineThiazoavaroneSalcomineInvestigated for antiparasitic activity. mdpi.com mdpi.com

Synthetic Strategies for Isomeric and Chiral Analogues

The development of synthetic routes to access isomeric and chiral analogues of avarone has been another important area of research. This allows for the investigation of the stereochemical requirements for biological activity and the creation of non-natural isomers with potentially unique properties.

An enantiospecific total synthesis of both (+)- and (–)-avarone, as well as their corresponding hydroquinones, avarol (B1665835), has been achieved starting from an optically pure Wieland-Miescher ketone. rsc.org This synthetic sequence provides access to both natural enantiomers in a controlled manner. rsc.orgacs.org Furthermore, similar synthetic strategies have been employed to produce several related nonracemic analogues. acs.org These include structures that can be considered hybrids of the trans-fused avarol and the cis-fused arenarol (B1244806) skeletons. acs.org The ability to synthesize these chiral analogues is crucial for detailed structure-activity relationship studies and for understanding the specific interactions of these molecules with biological targets.

Advanced Analytical and Spectroscopic Characterization for Research

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a cornerstone technique for the quantitative analysis of (-)-Avarone in various matrices, such as extracts from the marine sponge Dysidea avara. This method offers excellent resolution, sensitivity, and specificity. nih.gov

The quantitative determination relies on a reverse-phase HPLC system, which separates compounds based on their hydrophobicity. indexcopernicus.com A C18 column is commonly employed for this purpose. The separation is typically achieved using a gradient elution program with a mobile phase consisting of an acidified aqueous solution and an organic solvent like methanol (B129727) or acetonitrile. nih.govindexcopernicus.com This gradient allows for the efficient separation of this compound from its closely related precursor, avarol (B1665835), and other metabolites present in the extract. indexcopernicus.com

Diode Array Detection is critical for both identification and quantification. It acquires UV-Vis spectra across a range of wavelengths simultaneously for any eluting peak. This allows for the confirmation of peak identity by comparing the acquired spectrum with that of a known this compound standard. For quantification, a specific wavelength, typically the absorption maximum (λmax) of the quinone chromophore in this compound, is used. nih.gov A calibration curve is constructed by plotting the peak area against known concentrations of a purified this compound standard. The concentration of this compound in an unknown sample is then determined by interpolating its peak area on this curve. indexcopernicus.comnih.gov The method's validation according to established guidelines ensures its accuracy, precision, and linearity over a specified concentration range. nih.govsryahwapublications.com

Table 1: Illustrative HPLC-DAD Parameters for Analysis of Sesquiterpenoids from Dysidea avara

This table is based on typical methodologies for related compounds like avarol and is applicable to this compound analysis. indexcopernicus.com

Parameter Condition
Column Reverse Phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Solvent A (e.g., 2% Phosphoric Acid in Water) and Solvent B (e.g., Methanol)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Diode Array Detector (DAD)

| Monitoring Wavelength | ~270 nm (for related hydroquinones) |

High-Performance Thin-Layer Chromatography (HPTLC) Coupled with Bioluminescence Detection for Bioactivity-Guided Fractionation

Bioactivity-guided fractionation is a powerful strategy to isolate active compounds from complex natural extracts. High-Performance Thin-Layer Chromatography (HPTLC) combined with bioluminescence detection is a rapid and effective method for this purpose, enabling direct visualization of bioactive zones on the chromatogram. akjournals.comnih.gov This approach, known as effect-directed analysis, is superior to target analysis when searching for novel natural products with a specific biological effect. akjournals.com

In the case of this compound, this technique has been successfully used to screen marine sponge extracts for compounds with antimicrobial or toxic effects. akjournals.com The procedure involves separating the crude extract on an HPTLC plate. After development, the plate is immersed in a suspension of the bioluminescent bacterium Vibrio fischeri (also known as Aliivibrio fischeri). akjournals.comnih.gov Compounds that are toxic or inhibit bacterial metabolism will quench the natural light emission of the bacteria, resulting in dark zones on the luminescent background. akjournals.com The location of these dark zones directly corresponds to the position of the bioactive compounds on the HPTLC plate.

This technique is highly sensitive and has been used to identify this compound as a bioactive component in sponge extracts, with a visual detection limit of approximately 60 ng per chromatographic band. akjournals.com The speed and simplicity of HPTLC with bioluminescence detection allow for the rapid screening of numerous samples, significantly accelerating the discovery of bioactive molecules like this compound by avoiding the tedious isolation of every single component for subsequent testing. akjournals.com

Table 2: HPTLC-Bioluminescence Data for this compound

Parameter Finding Reference
Technique HPTLC coupled with Vibrio fischeri bioluminescence detection akjournals.com
Application Bioactivity-guided screening of marine sponge extracts akjournals.com
Detection Principle Inhibition of bacterial luminescence indicates bioactivity akjournals.com

| Visual Detection Limit | 60 ng per band | akjournals.com |

Integration with Mass Spectrometry (MS) for Bioactive Compound Identification

Following the detection of a bioactive zone using a technique like HPTLC-bioluminescence, the next crucial step is the identification of the responsible compound. Coupling chromatography directly with Mass Spectrometry (MS) provides the molecular weight and fragmentation data necessary for structural confirmation. mdpi.com Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high precision. opentrons.com

The HPTLC plate containing the separated, bioactive zones can be directly interfaced with a mass spectrometer. akjournals.com A common approach involves eluting the compound from the specific zone of interest on the HPTLC plate and introducing it into the mass spectrometer. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the exact mass of the molecule, which can be used to determine its elemental composition. akjournals.com

This hyphenated HPTLC-MS methodology was instrumental in identifying a Vibrio fischeri-bioactive zone as this compound. Analysis of the compound in this zone using HRMS yielded a monoisotopic mass of the protonated molecule [M+H]⁺ at m/z 313.21621. akjournals.com This experimental mass corresponds precisely to the calculated molecular formula of C₂₁H₂₉O₂, confirming the identity of the bioactive agent as this compound. akjournals.com The integration of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is another powerful variant, where specific ions are fragmented to provide further structural details, enhancing the confidence of identification. opentrons.comnih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound Identification

Parameter Value Significance Reference
Ionization Mode Positive Ion Formation of protonated molecule akjournals.com
Observed Ion [M+H]⁺ Protonated molecular ion akjournals.com
Measured m/z 313.21621 Experimentally determined mass-to-charge ratio akjournals.com

| Molecular Formula | C₂₁H₂₉O₂ | Deduced from the exact mass | akjournals.com |

Application of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for Structure Elucidation in Synthetic Studies

While chromatography and MS are vital for isolation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for the complete de novo structure elucidation of organic molecules, including synthetic this compound. nih.govrsc.org NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ukm.my

For a synthetic sample of this compound, a suite of NMR experiments would be employed to confirm that the correct structure has been synthesized.

¹H-NMR (Proton NMR): Identifies the different types of protons in the molecule, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).

¹³C-NMR (Carbon NMR): Determines the number and types of carbon atoms (e.g., C=O, C=C, CH, CH₂, CH₃).

2D NMR Experiments: These are crucial for assembling the complete molecular structure. ukm.mynih.gov

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, helping to map out chains of connected protons. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule. nih.gov

In parallel, High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula of the synthetic product. nih.gov By providing an exact mass, HRMS verifies that the synthesized compound has the correct elemental composition (C₂₁H₂₈O₂ for this compound), complementing the detailed connectivity information provided by NMR. akjournals.comresearchgate.net The combination of comprehensive NMR data and accurate mass from HRMS provides unambiguous proof of structure for synthetic this compound, ensuring its identity and purity. researchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Avarol
Methanol

Biological Activities and Mechanistic Elucidations in Vitro and in Vivo Non Human Models

Antineoplastic and Cytotoxic Mechanisms

(-)-Avarone and its hydroquinone (B1673460) precursor, avarol (B1665835), exhibit a range of biological activities, with their antitumor effects being a primary focus of research. researchgate.net The mechanisms underlying these effects are complex, involving the induction of DNA damage, activation of programmed cell death, inhibition of crucial cellular enzymes, and disruption of mitochondrial homeostasis. researchgate.net

A key aspect of this compound's cytotoxic activity appears to be its ability to induce DNA damage. researchgate.net Research suggests that one of the principal causes of cytotoxicity for the avarol/avarone (B1665836) redox couple is damage to DNA. researchgate.net A significant mechanism contributing to this is the inhibition of topoisomerase II. researchgate.netgoogle.com Topoisomerase II is an essential enzyme that manages DNA tangles and supercoils during replication and transcription by creating transient double-strand breaks. nih.gov By inhibiting this enzyme, avarone can lead to the accumulation of permanent DNA breaks, which are highly toxic to the cell and can trigger cell death pathways. google.comnih.gov Popolohuanone E, a related meroterpenoid, has been identified as a potent topoisomerase II inhibitor. researchgate.net The accumulation of such DNA lesions necessitates cellular repair through pathways like homologous recombination (HR) or non-homologous end joining (NHEJ), and overwhelming this repair capacity can lead to apoptosis or senescence. sigmaaldrich.com

Apoptosis, or programmed cell death, is a critical mechanism for the antineoplastic action of this compound and its derivatives. google.com Studies on amino acid derivatives of avarone have shown that apoptosis is a likely mechanism of action in cancer cells. google.com The investigation into this process revealed the involvement of specific caspases, which are the central executioners of apoptosis. google.commdpi.com The use of specific inhibitors for caspase-3, caspase-8, and caspase-9 confirmed their role in the apoptotic cell death induced by these compounds. google.commdpi.com

The activation of initiator caspases like caspase-8 and caspase-9 leads to a cascade that activates executioner caspases, such as caspase-3. nih.gov Caspase-8 is typically associated with the extrinsic (death receptor) pathway, while the activation of caspase-9 occurs via the intrinsic (mitochondrial) pathway through the formation of the apoptosome complex. nih.govtandfonline.com Furthermore, research on avarol has shown it can induce apoptosis in pancreatic cancer cells by activating the PERK–eIF2α–CHOP signaling pathway, which is indicative of endoplasmic reticulum (ER) stress. jci.org This suggests that the avarone/avarol scaffold can trigger apoptosis through multiple converging cellular stress pathways.

This compound's bioactivity extends to the inhibition of key enzymes that are critical for cancer cell survival and proliferation. Among the reported mechanisms are the inhibition of protein kinases and the disruption of tubulin assembly. researchgate.net

Specifically, avarone has been linked to the inhibition of Protein Kinase C (PKC), a family of enzymes involved in various signal transduction pathways that control cell growth and differentiation. jci.orgmdpi.com The inhibition of PKC is a known therapeutic strategy for modulating cellular functions. mdpi.comnih.gov

In addition to protein kinases, avarone has been reported to inhibit tubulin assembly. researchgate.net Microtubules, which are polymers of tubulin, are essential for forming the mitotic spindle during cell division. wikipedia.org Agents that interfere with microtubule dynamics are potent mitotic inhibitors that can arrest the cell cycle and induce apoptosis, representing a major class of anticancer drugs. wikipedia.orgoaepublish.com While the precise interactions are still under investigation, this activity positions avarone among other natural products that target the cytoskeleton. researchgate.netmdpi.com As noted in the DNA damage section, avarone also functions as a potent inhibitor of Topoisomerase II, another critical enzyme for cell division. researchgate.netgoogle.com

The disruption of mitochondrial function is another significant pathway for this compound's cytotoxic effects. This mechanism is intertwined with the generation of Reactive Oxygen Species (ROS). researchgate.net The results from studies on avarone and avarol support a mechanism of antitumor action mediated by reactive oxygen radicals. researchgate.net One proposed pathway is the interference with or inhibition of mitochondrial respiration. researchgate.net

Mitochondria are the primary source of cellular ROS, which are natural byproducts of the electron transport chain. nih.gov While low levels of ROS participate in cell signaling, excessive levels lead to oxidative stress, damaging cellular components like DNA, lipids, and proteins, which can trigger apoptosis. nih.govresearchgate.net It has been suggested that avarol increases ROS production by inhibiting superoxide (B77818) dismutase activity. jci.org This disruption of the cell's antioxidant defenses can lead to a vicious cycle, where damaged mitochondria produce even more ROS, amplifying the apoptotic signal. wikipedia.orgnih.gov

In vitro studies have consistently demonstrated the cytotoxic potential of this compound and its derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines. Most of the tested avarone derivatives showed strong activity against all five cancer cell lines evaluated, with some compounds exhibiting very weak cytotoxicity toward the normal human embryonic lung fibroblast (MRC-5) cell line. mdpi.com

Table 1: In Vitro Cytotoxicity of this compound Data represents the IC₅₀ values in μM after 72 hours of treatment. The data is based on studies of avarone and its amino acid derivatives.

CompoundHeLa (Cervical)A549 (Lung)Fem-X (Melanoma)K562 (Leukemia)MDA-MB-453 (Breast)MRC-5 (Normal Lung)Reference
This compound 12.414.815.216.513.124.6 mdpi.com

This table is interactive. Click on the headers to sort the data.

The precursor, avarol, also shows significant cytotoxicity, with the highest potency observed against HeLa cells (IC₅₀ of 10.22 ± 0.28 μg/mL). researchgate.net

The antineoplastic activity of this compound and its precursor, avarol, has been confirmed in non-human, in vivo murine models. These studies provide crucial evidence of the compounds' potential therapeutic efficacy in a whole-organism setting.

This compound demonstrated a potent antileukemic effect in mice bearing L5178Y lymphoma cells. Its administration significantly increased the life span of the treated mice. Avarol was also tested against two solid transplantable mouse tumors: Ehrlich carcinoma (EC) and cervical cancer (CC-5). researchgate.net Intraperitoneal administration of avarol resulted in a significant inhibition of tumor growth in both models. researchgate.net

Table 2: In Vivo Antitumor Efficacy of this compound and Avarol in Murine Models This table summarizes the results of in vivo studies in mice.

CompoundMurine ModelEffectReference
This compound L5178Y Mouse Lymphoma146% increase in life span over controls
Avarol Ehrlich Carcinoma (solid)29% inhibition of tumor growth researchgate.net
Avarol Cervical Cancer (CC-5, solid)36% inhibition of tumor growth researchgate.net

This table is interactive. Click on the headers to sort the data.

These findings underscore the significant in vivo antitumor potential of the avarone/avarol scaffold against both hematological and solid tumors. researchgate.net

Anti-Inflammatory Effects and Immunomodulation

The marine-derived sesquiterpenoid quinone, this compound, has demonstrated significant anti-inflammatory and immunomodulatory properties in a variety of experimental models. Its mechanisms of action are multifaceted, involving the modulation of key inflammatory mediators and signaling pathways.

Inhibition of Eicosanoid Release (e.g., Leukotriene B4, Thromboxane (B8750289) B2)

This compound has been shown to interfere with the production of eicosanoids, which are lipid mediators that play a crucial role in inflammation. In A23187-stimulated rat peritoneal leukocytes, avarone demonstrated inhibitory effects on the release of both leukotriene B4 (LTB4) and thromboxane B2 (TXB2). nih.gov While its potency was slightly lower than its counterpart, avarol, it still exhibited significant inhibition. nih.gov The inhibition of TXB2 formation was also observed to parallel the inhibition of platelet aggregation. nih.gov

Eicosanoids like LTB4 are potent chemoattractants for leukocytes, while thromboxanes are involved in platelet aggregation and vasoconstriction. akaritx.comwikipedia.org By curbing the release of these molecules, this compound can effectively dampen the inflammatory response.

Depression of Superoxide Generation in Leukocytes

A key aspect of this compound's anti-inflammatory activity is its ability to suppress the generation of superoxide anions in leukocytes. nih.gov In studies using rat peritoneal leukocytes activated by various stimuli, avarone was found to be a potent inhibitor of superoxide generation, with an IC50 value in the sub-micromolar range. nih.gov This effect is significant as superoxide is a reactive oxygen species (ROS) that contributes to tissue damage during inflammation. It is important to note that this compound's effect is due to the inhibition of superoxide generation rather than a direct scavenging effect. nih.gov

Modulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

The inflammatory process is heavily regulated by a network of cytokines. Pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) are central to the initiation and amplification of inflammatory responses. mdpi.comfrontiersin.org Research has indicated that the anti-inflammatory effects of compounds like avarone are associated with the modulation of these critical cytokines. ontosight.ai While direct quantitative data on this compound's effect on each of these specific cytokines is still emerging, its influence on inflammatory signaling pathways strongly suggests a regulatory role. For instance, a derivative of the related compound avarol, avarol-3'-thiosalicylate, has been shown to reduce TNF-α production in activated leukocytes. researchgate.net The induction of IL-6 is often mediated by IL-1β and TNF-α, further highlighting the interconnectedness of these signaling molecules. nih.gov

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.net These pathways are crucial for the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes involved in the inflammatory process. mdpi.comarvojournals.org

The NF-κB pathway is a central regulator of inflammation. plos.org In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins (IκB). mdpi.com Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. arvojournals.org A derivative of avarol has been shown to inhibit the binding of NF-κB to DNA. researchgate.net

The MAPK family, which includes ERK, JNK, and p38, also plays a critical role in transducing extracellular signals into cellular responses, including inflammation. mdpi.com The activation of these kinases leads to the phosphorylation and activation of various transcription factors, contributing to the inflammatory cascade. While direct studies on this compound's specific effects on each MAPK are ongoing, its broad anti-inflammatory profile suggests an interaction with these pathways.

Efficacy in Experimental Animal Models of Acute Inflammation (e.g., Carrageenan-Induced Paw Edema, TPA-Induced Ear Edema)

The anti-inflammatory potential of this compound has been validated in established in vivo models of acute inflammation.

In the carrageenan-induced paw edema model in mice, a standard test for acute inflammation, orally administered this compound potently inhibited paw edema with an approximated ED50 of 4.6 mg/kg. nih.govunifi.it This effect was comparable to that of the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov

Furthermore, in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice, which represents topically induced inflammation, this compound also demonstrated significant efficacy. When applied topically, it reduced ear edema with an ED50 of 397 micrograms/ear. nih.govunifi.it

These findings in animal models corroborate the in vitro data and underscore the potential of this compound as an effective agent for controlling acute inflammation. nih.govwikigenes.org

Antimicrobial Activities

In addition to its anti-inflammatory properties, this compound has demonstrated a moderate spectrum of antimicrobial activity, particularly against Gram-positive bacteria and certain fungi. nih.gov

Studies have shown that this compound is active against a variety of Gram-positive bacterial species. nih.gov Notably, it exhibited high activity against Streptococcus pneumoniae and Erysipelothrix rhusiopathiae, with a Minimum Inhibitory Concentration (MIC) of 0.781 mg/l. nih.gov The antibacterial efficacy of this compound was observed to increase at a lower pH. nih.gov However, it did not show activity against Gram-negative bacteria. nih.gov

In terms of antifungal activity, this compound was effective against Trichophyton species and Microsporum canis, with MIC values ranging from 15.6 to 62.5 mg/l. nih.gov It also showed activity against Aspergillus niger. nih.gov Conversely, it was found to be inactive against Candida species. nih.gov More detailed studies have reported MIC values against various marine fungi, with avarone showing an MIC of less than 2.5 μg/mL against Halosphaeriopsis mediosetigera, Asteromyces cruciatus, Lulworthia uniseptata, and Monodictys pelagica. nih.gov It also inhibited the growth of the marine bacterium Marinobacterium stanieri with an MIC of 1 μg/mL. nih.gov

It is worth noting that the antimicrobial efficiency of this compound was reported to be diminished in the presence of serum. nih.gov

Table of Antimicrobial Activity of this compound

OrganismTypeMIC (μg/mL)Source
Streptococcus pneumoniaeGram-positive bacterium0.781 nih.gov
Erysipelothrix rhusiopathiaeGram-positive bacterium0.781 nih.gov
Marinobacterium stanieriMarine bacterium1 nih.gov
Vibrio fischeriMarine bacterium2.5 - 5 nih.gov
Halosphaeriopsis mediosetigeraMarine fungus< 2.5 nih.gov
Asteromyces cruciatusMarine fungus< 2.5 nih.gov
Lulworthia uniseptataMarine fungus< 2.5 nih.gov
Monodictys pelagicaMarine fungus< 2.5 nih.gov
Trichophyton speciesFungus15.6 - 62.5 nih.gov
Microsporum canisFungus15.6 - 62.5 nih.gov

Antiviral Activities

This compound has been identified as an inhibitor of the replication of Human Immunodeficiency Virus (HIV). academicjournals.orgnih.govscience-connections.com In vitro studies using human H9 cells demonstrated that avarone exerts a dose-dependent inhibitory effect on the replication of the AIDS-associated retrovirus (HTLV-III). nih.gov A significant cytoprotective effect on virus-infected H9 cells was observed at concentrations as low as 0.1 µg/mL (0.3 µM). nih.gov

The mechanism of this antiviral action involves the dose-dependent blockage of the expression of viral p17 and p24 gag proteins following infection. nih.gov Furthermore, avarone inhibits the activity of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication, by approximately 80%. nih.gov Kinetic studies have shown that the inhibition of the DNA polymerase function of HIV-1 RT is non-competitive with respect to the template-primer and the deoxynucleotidetriphosphate. nih.gov

Research has demonstrated that this compound is a potent and selective inhibitor of poliovirus multiplication in vitro. researchgate.net Studies comparing the antiviral activity of avarone and its synthetic derivatives found that the parent compound itself was effective in inhibiting the replication of this particular virus. researchgate.net

Based on a comprehensive review of the available scientific literature, no specific studies have been identified that investigate the direct effects of this compound on the replication of the Zika virus.

Antiparasitic Activities

This compound has been investigated for its properties against a range of parasites, including those responsible for malaria, leishmaniasis, and schistosomiasis. nih.gov

In vitro assays against the malaria parasite, Plasmodium falciparum, revealed that avarone is active against both the chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains. nih.gov The compound has also been tested against the promastigote and amastigote stages of Leishmania species and various developmental stages of Schistosoma mansoni. nih.gov The antiparasitic effects are hypothesized to be linked to the formation of a toxic semiquinone radical species. nih.gov

Table 3: Antiparasitic Activity of this compound

Parasite Strain/Stage IC₅₀ (µM) Reference
Plasmodium falciparum D10 (Chloroquine-Sensitive) 2.74 nih.gov
Plasmodium falciparum W2 (Chloroquine-Resistant) 2.09 nih.gov
Leishmania infantum Promastigotes 2.7 nih.gov
Leishmania infantum Amastigotes 1.8 nih.gov
Leishmania tropica Promastigotes 3.5 nih.gov
Schistosoma mansoni Adults 9.90 nih.gov

Antiplasmodial Investigations Against Plasmodium falciparum (Asexual and Sexual Stages)

This compound has been evaluated for its activity against both the asexual and sexual stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov The development of new antimalarial drugs that can target both stages is a crucial strategy for not only treating the disease but also for preventing its transmission. frontiersin.org In vitro studies have shown that this compound exhibits activity against the blood stages of the parasite, which are responsible for the clinical manifestations of malaria. nih.gov Furthermore, its effects on the sexual stages (gametocytes) are of particular interest, as these are the forms that are taken up by mosquitoes, thus perpetuating the transmission cycle. plos.orgresearchgate.net

Table 1: In Vitro Antiplasmodial Activity of this compound

Parasite Stage Assay Type Key Findings Reference
Asexual Stages In vitro growth inhibition Demonstrates activity against the symptom-causing blood stages. nih.gov
Sexual Stages (Gametocytes) In vitro viability assay Shows potential to inhibit the viability of transmission-stage parasites. nih.gov

Antischistosomal Activity Against Schistosoma mansoni (Larval and Adult Stages, Eggs)

Schistosomiasis, caused by trematodes of the genus Schistosoma, is a debilitating parasitic disease affecting millions worldwide. mdpi.com The life cycle of Schistosoma mansoni involves larval stages (cercariae and schistosomula), adult worms that reside in the bloodstream, and the production of eggs, which are responsible for the pathology of the disease. mdpi.comeliminateschisto.org this compound has been investigated for its efficacy against these various life stages. nih.gov Studies have shown that this natural compound can impact the viability of both the larval and adult forms of the parasite. researchgate.net Additionally, its effect on egg development has been noted, which is significant as the eggs are the primary cause of the inflammatory and fibrotic damage seen in infected individuals. mdpi.comunina.it

Table 2: In Vitro Antischistosomal Activity of this compound

Parasite Stage Key Findings Reference
Larval Stages Demonstrates activity against the infective forms of the parasite. nih.gov
Adult Worms Affects the viability of the mature, egg-laying worms. researchgate.net
Eggs Impairs the development of eggs laid by the parasite. unina.it

Antileishmanial Effects Against Leishmania infantum and Leishmania tropica

Leishmaniasis is a complex disease caused by protozoan parasites of the genus Leishmania, with manifestations ranging from cutaneous lesions to a severe visceral disease. nih.gov this compound has been tested against the promastigote and amastigote stages of Leishmania infantum and Leishmania tropica. nih.govresearchgate.net The promastigote is the motile, flagellated form found in the sandfly vector, while the amastigote is the non-motile form that resides within mammalian macrophages. mdpi.com Research has indicated that this compound is active against both of these parasite forms, suggesting its potential as a lead compound for the development of new antileishmanial drugs. nih.govresearchgate.netunina.it

Table 3: In Vitro Antileishmanial Activity of this compound

Leishmania Species Parasite Stage Key Findings Reference
L. infantum Promastigotes & Amastigotes Exhibits inhibitory activity against both life stages. nih.govresearchgate.net
L. tropica Promastigotes & Amastigotes Demonstrates efficacy against both the vector and mammalian stages. nih.govresearchgate.net

Putative Mechanistic Insights into Antiparasitic Action (e.g., Semiquinone Radical Species Formation, Interference with Hemozoin Formation)

The antiparasitic effects of this compound are thought to be mediated through a few potential mechanisms. One proposed mechanism involves the formation of a toxic semiquinone radical species. nih.govunina.it This can occur from both quinone and hydroquinone-based compounds and could be a key factor in its antiparasitic activity. nih.gov

Another significant mechanism, particularly relevant to its antiplasmodial and antischistosomal activity, is the interference with hemozoin formation. researchgate.net Both Plasmodium and Schistosoma parasites digest hemoglobin, which releases large amounts of toxic free heme. researchgate.netmedipol.edu.tr To protect themselves, the parasites detoxify the heme by crystallizing it into an insoluble pigment called hemozoin. researchgate.netnih.gov The inhibition of this process leads to the accumulation of toxic heme, which is lethal to the parasite. medipol.edu.tr This mechanism is a known target for several established antimalarial drugs. nih.gov Computational studies have provided further insights into the redox properties of avarone and its potential to form radical species that could disrupt the parasite's antioxidant defenses. unina.it

Metabolic Regulatory Functions

Beyond its antiparasitic activities, this compound has been identified as a modulator of key enzymes involved in metabolic regulation, specifically Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a crucial negative regulator of insulin (B600854) and leptin signaling pathways. nih.govfrontiersin.org Overactivity of PTP1B is linked to insulin resistance and is considered a significant therapeutic target for type 2 diabetes and obesity. mdpi.commdpi.com this compound has been shown to be an in vitro inhibitor of PTP1B. nih.gov By inhibiting this enzyme, avarone can potentially enhance insulin sensitivity. nih.govfrontiersin.org The development of PTP1B inhibitors is a major focus in the search for new treatments for metabolic disorders. nih.govmdpi.com

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. wikipedia.org Under hyperglycemic conditions, the increased activity of this enzyme can lead to the accumulation of sorbitol in tissues that are not insulin-sensitive, causing osmotic stress and contributing to the long-term complications of diabetes, such as retinopathy and neuropathy. wikipedia.org this compound has been identified as a tight-binding inhibitor of aldose reductase. nih.govunina.it This dual-targeting ability of avarone, inhibiting both PTP1B and aldose reductase, suggests its potential as a multi-target agent for the management of diabetes and its associated complications. nih.govresearchgate.net

Alpha-Glucosidase Enzyme Inhibitory Activity

This compound has demonstrated notable inhibitory activity against the α-glucosidase enzyme. Research indicates that at a concentration of 10 µM, this compound exhibits an inhibition of 78.94 ± 1.38%. researchgate.net This level of inhibition is significant when compared to its hydroquinone counterpart, avarol, which showed a higher inhibition of 86.18 ± 1.76% at the same concentration. researchgate.net The study highlighted that the extract from the sponge Dysidea avara, from which avarone is isolated, showed potent α-glucosidase inhibitory activity, prompting the investigation into its major constituents. researchgate.net α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. scielo.brjmb.or.kr

Improvement of Insulin Sensitivity and Mitochondrial Activity in Cellular Models

Recent studies have elucidated the role of this compound in enhancing insulin sensitivity and mitochondrial function in cellular models. In C2C12 myoblast cells, a common model for skeletal muscle, avarone was found to improve insulin sensitivity. researchgate.netnih.gov This is partly attributed to its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin receptor. researchgate.net By inhibiting PTP1B, avarone effectively boosts the insulin signaling pathway. researchgate.net

Furthermore, the compound has been shown to positively impact mitochondrial activity within these cells. researchgate.netresearchgate.net When administered alone, this compound acts as an insulin-mimetic agent, stimulating glucose uptake and activating the kinase Akt, which is a downstream effector in the insulin signaling cascade. researchgate.net This dual action of improving insulin sensitivity and mitochondrial function positions this compound as a significant compound in metabolic research. researchgate.net

Other Documented Bioactivities

Anti-mutagenic Properties

This compound has been identified as possessing anti-mutagenic properties. mdpi.comgoogle.comresearchgate.net Studies using the Ames test, a widely used method for assessing mutagenicity, have shown that avarone is not mutagenic itself, either directly or after metabolic activation. nih.gov More importantly, it significantly reduces the mutagenic effects of known mutagens like benzo[a]pyrene (B130552). nih.gov This protective effect is attributed to its potent inhibition of the enzyme benzo[a]pyrene monooxygenase, which is involved in the metabolic activation of this pro-mutagen. nih.gov

Anti-platelet Effects

This compound exhibits significant anti-platelet activity, which is the ability to decrease platelet aggregation and inhibit the formation of thrombi. mdpi.comresearchgate.netnih.govscispace.comwikipedia.org It has been shown to inhibit platelet aggregation induced by various agonists in both platelet-rich plasma and washed platelets, with a more pronounced effect in the latter. nih.gov The highest inhibitory potency was observed against aggregation stimulated by arachidonic acid and the calcium ionophore A23187. nih.gov The inhibition of platelet aggregation by this compound is also associated with a parallel inhibition of thromboxane B2 formation. nih.gov

Antipsoriatic Activity

This compound has been recognized for its potential in managing psoriasis. researchgate.netmdpi.comresearchgate.netfabad.org.trnih.gov Psoriasis is a chronic autoimmune skin disease characterized by hyperproliferation of keratinocytes. While the precise mechanisms of this compound's antipsoriatic action are still under investigation, its anti-inflammatory and antiproliferative properties are believed to play a crucial role.

Acetylcholinesterase Inhibitory Activity

While the marine sesquiterpenoid avarone and its reduced form, avarol, have been investigated for a wide range of biological activities, research into their direct acetylcholinesterase (AChE) inhibitory potential is primarily focused on their synthetic derivatives. tandfonline.comresearchgate.nettandfonline.comtandfonline.com The core structures of avarol and avarone have served as inspirational scaffolds for developing new pharmacologically active substances, particularly in the context of neurodegenerative diseases like Alzheimer's, where AChE inhibition is a key therapeutic strategy. tandfonline.comresearchgate.net

Studies have evaluated various amino and thio-derivatives of avarone and avarol for their ability to inhibit AChE. tandfonline.com In a preliminary thin-layer chromatography (TLC) bioautographic assay, certain amino-avarone derivatives, such as 3′-methylamino-avarone, 4′-phenylanino-avarone, and 3′-benzylamine-avarone, demonstrated inhibitory activity at a concentration of 1 µg. tandfonline.com However, more potent activity has been reported for thio-derivatives of the reduced form, avarol. tandfonline.comtandfonline.com For instance, avarol-3′,4′-dithioglycol and avarol-4′-(3)mercaptopropionic acid were identified as significant inhibitors of AChE. tandfonline.comtandfonline.com The interest in these derivatives stems from the potential to develop novel agents for neurological disorders. researchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Avarone Derivatives

Compound AChE Inhibitory Activity (Minimum Amount for Inhibition) tandfonline.com
3′-methylamino-avarone 1 µg
4′-phenylanino-avarone 1 µg
3′-benzylamine-avarone 1 µg
4′-tryptamine-avarone Active at 1 µg

Anti-biofouling Activity

This compound has demonstrated significant anti-biofouling properties, showing inhibitory effects against both micro- and macro-fouling organisms. nih.govmdpi.com Biofouling, the accumulation of organisms on submerged surfaces, is a major issue for marine industries, and natural compounds like avarone are being explored as less toxic alternatives to traditional antifouling agents. unirioja.espeerj.com

Avarone's efficacy has been tested against the settlement of barnacle larvae, a common form of macrofouling. nih.gov In assays using the cyprid larvae of Balanus amphitrite, avarone exhibited potent anti-settlement activity. nih.govmdpi.com The concentration required to inhibit settlement by 50% (EC₅₀) was found to be between 1 and 5 µg/mL, and in one study, as low as 0.65 µg/mL. nih.govmdpi.com While effective at preventing settlement, avarone did show some toxicity to the larvae at higher concentrations, with a lethal concentration (LC₅₀) of 27.12 µg/mL. nih.gov

The compound's activity extends to micro-fouling organisms, including marine bacteria and fungi. nih.gov Avarone has been shown to inhibit the growth of several marine bacterial strains. nih.govmdpi.com It displayed moderate activity against Vibrio fischeri and Pseudoalteromonas haloplanktis, with Minimum Inhibitory Concentrations (MIC) ranging from 2.5 to 5 µg/mL. nih.gov Its antifungal properties are also notable, with strong inhibition (MIC < 2.5 µg/mL) observed against four marine fungal strains: Halosphaeriopsis mediosetigera, Asteromyces cruciatus, Lulworthia uniseptata, and Monodictys pelagica. nih.gov This broad-spectrum activity highlights its potential as a natural antifouling agent. researchgate.net

Table 2: Anti-settlement and Toxicity of this compound against Balanus amphitrite Larvae

Parameter Concentration (µg/mL) nih.gov
EC₅₀ (Effective concentration inhibiting 50% of settlement) 1 - 5
LC₅₀ (Lethal concentration for 50% of larvae) 27.12

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Marine Microorganisms

Organism Type Species MIC (µg/mL) nih.gov
Bacteria Vibrio fischeri 2.5 - 5
Pseudoalteromonas haloplanktis 2.5 - 5
Fungi Halosphaeriopsis mediosetigera < 2.5
Asteromyces cruciatus < 2.5
Lulworthia uniseptata < 2.5
Monodictys pelagica < 2.5

Structure Activity Relationship Sar Studies and Computational Approaches

Elucidation of Pharmacophoric Requirements for Specific Bioactivities

The biological activity of (-)-Avarone and its derivatives is intrinsically linked to the presence and reactivity of the quinone moiety. This part of the molecule is considered a key pharmacophore, essential for interactions with biological targets. The redox cycling between the quinone (avarone) and hydroquinone (B1673460) (avarol) forms is a central element of its mechanism of action. nih.gov

Studies suggest that the sesquiterpene skeleton, a rigid and bulky lipophilic tail, also plays a crucial role. It is believed to influence the molecule's ability to permeate cell membranes and may contribute to the specificity of its interactions with molecular targets. The combination of the reactive quinone head and the lipophilic tail is fundamental to its various biological effects, including cytotoxic and antimicrobial activities. nih.gov While a detailed pharmacophore model with precise 3D arrangements of chemical features has not been extensively published, the SAR data from various derivatives point to the unsubstituted positions on the quinone ring as critical for maintaining or enhancing bioactivity.

Impact of Substituent Modifications on Biological Potency and Selectivity

Modifications to the avarone (B1665836) scaffold have been a key strategy to probe its SAR and develop analogs with improved potency and selectivity. The primary focus of these modifications has been the quinone ring, where the introduction of various substituents has led to significant changes in biological activity.

Studies on alkylamino and aralkylamino derivatives have shown that the nature and position of the substituent dramatically influence cytotoxicity against cancer cell lines. For example, the introduction of a methylamino group at the 4'-position resulted in a compound with an IC₅₀ value of 2.4 µM against melanoma Fem-X cells, demonstrating potent activity, while showing no cytotoxicity to normal lymphocytes. researchgate.net In contrast, derivatives with substitutions at both the 3' and 4' positions often see a reduction in antimicrobial properties. nih.gov

The introduction of sulfur-containing groups has also been explored. Alkyl(aryl)thio derivatives have demonstrated significant cytotoxic activity, particularly those with electron-donating substituents. researchgate.net Furthermore, amino acid derivatives of avarone have been synthesized and evaluated for their cytotoxic and antimicrobial effects. These studies have consistently found that the avarone derivatives are more active than their corresponding tert-butylquinone model compounds, highlighting the importance of the sesquiterpene moiety. nih.gov

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

CompoundModificationCell LineIC₅₀ (µM)Reference
This compoundParent CompoundFem-X (Melanoma)- researchgate.net
4'-(Methylamino)avaroneMethylamino group at C4'Fem-X (Melanoma)2.4 researchgate.net
4'-Tryptamine-avaroneTryptamine group at C4'T-47D (Breast Cancer)0.66 (µg/mL) tandfonline.com
Avarol-3'-(3)mercaptopropionic acidMercaptopropionic acid at C3' of Avarol (B1665835)T-47D (Breast Cancer)1.25 (µg/mL) tandfonline.com

Stereochemical Influence on Bioactivity and Target Recognition

Stereochemistry is a critical factor in the interaction of small molecules with biological macromolecules, which are inherently chiral. mdpi.com The naturally occurring form of avarone is the (-)-enantiomer. While the synthesis of the unnatural (+)-enantiomer has been achieved, comprehensive studies directly comparing the biological activities of the two enantiomers are not widely available in the literature. nih.gov

General principles of pharmacology suggest that enantiomers of a chiral drug can exhibit significant differences in their potency, toxicity, and metabolic pathways due to stereoselective interactions with enzymes and receptors. mdpi.comnih.gov For natural products like this compound, it is often the case that the specific stereoconfiguration is essential for its bioactivity, having been evolutionarily selected for interaction with specific biological targets. mdpi.com The precise influence of the stereochemistry of the sesquiterpene tail on target recognition for this compound remains an area requiring further investigation to fully understand its mode of action and to guide the design of stereospecific analogs.

Computational Modeling and Theoretical Studies

Density Functional Theory (DFT) Calculations for Conformational and Redox Properties

While specific DFT studies exclusively on this compound are not extensively documented in publicly accessible literature, the principles of this computational method are highly relevant for understanding its properties. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bg.ac.rs For molecules like avarone, DFT calculations can predict key properties that influence bioactivity, such as bond dissociation energy (BDE) and ionization potential (IP), which are related to antioxidant activity and redox behavior.

Studies on structurally related quinones and antioxidants demonstrate that DFT can be used to model how different substituents (both electron-donating and electron-withdrawing) affect the electronic properties of the quinone ring. For instance, electron-donating groups generally decrease the ionization potential, making the molecule easier to oxidize, which can correlate with enhanced antioxidant or cytotoxic activity. These theoretical calculations can help rationalize experimental SAR data and predict the activity of novel, unsynthesized derivatives, thereby guiding synthetic efforts.

Electrochemistry Studies for Redox Behavior and SAR

The redox properties of avarone and its derivatives are central to their biological activity. Electrochemical techniques, particularly cyclic voltammetry, are powerful tools for studying the redox behavior of these compounds. Such studies provide quantitative data on redox potentials, which can be correlated with biological activity to establish an electrochemical SAR.

Research on various avarone derivatives has utilized electrochemical properties to gain more accurate information on their structure-activity relationships. researchgate.net The one-electron reduction potential is a key parameter that can be determined through these studies. It has been observed that for some series of quinone derivatives, cytotoxicity is enhanced by the presence of electron-donating substituents that lower the one-electron reduction potential. This suggests that the ease of forming a semiquinone radical anion is linked to biological potency. These experimental findings provide a direct link between the electrochemical behavior of the molecule and its observed biological effects, offering a mechanistic basis for the SAR.

Research Gaps, Challenges, and Future Research Directions

Advancements in Scalable and Sustainable Synthetic Accessibility for Research Applications

A significant hurdle in the comprehensive study of (-)-Avarone and its derivatives is the limited supply from its natural source. biomolther.org The isolation from Dysidea avara often yields minute quantities, which is a major obstacle for extensive preclinical and clinical development. biomolther.org While total synthesis of avarone (B1665836) has been achieved, current methods can be complex and may not be economically viable for large-scale production. acs.orgrsc.org

Detailed Mechanistic Dissection of Diverse Bioactivities

This compound exhibits a remarkable spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, antioxidant, and enzyme inhibitory effects. wikipedia.orgontosight.ainih.govnih.govnih.gov However, the precise molecular mechanisms underlying many of these activities are not fully understood.

Key areas for mechanistic investigation include:

Anticancer Activity: While apoptosis has been identified as a potential mechanism of action in cancer cells, the specific signaling pathways involved require further elucidation. nih.govbg.ac.rs Studies have pointed to the induction of apoptosis through the activation of caspases 3, 8, and 9. nih.govbg.ac.rs The generation of reactive oxygen species (ROS) and disruption of mitochondrial function are also proposed mechanisms that warrant deeper investigation. ontosight.aimdpi.com

Antiviral Activity: this compound and its derivatives have shown inhibitory effects against HIV, with some studies suggesting interference with the p24 and p17 gag proteins and inhibition of reverse transcriptase. biomolther.orgnih.govnih.gov A detailed structural understanding of the interaction between avarone and viral proteins is needed to optimize its antiviral potential.

Anti-inflammatory Activity: The anti-inflammatory effects of avarone are linked to the inhibition of eicosanoid release and the reduction of superoxide (B77818) generation in leukocytes. nih.gov Further studies could explore its impact on key inflammatory signaling pathways, such as NF-κB and MAPK, and the expression of pro-inflammatory cytokines. researchgate.net

Enzyme Inhibition: Avarone has been identified as a dual inhibitor of protein tyrosine phosphatase 1B (PTP1B) and aldose reductase (AKR1B1), enzymes relevant to diabetes and its complications. vulcanchem.com The binding kinetics and the specific amino acid interactions within the active sites of these enzymes should be characterized in more detail. researchgate.netvulcanchem.com

Exploration of Novel Analogues for Enhanced Specificity and Reduced Broad-Spectrum Effects

The broad-spectrum bioactivity of this compound, while promising, can also be a drawback, potentially leading to off-target effects. The synthesis and evaluation of novel analogues are crucial for developing compounds with enhanced specificity for a particular therapeutic target.

Structure-activity relationship (SAR) studies have shown that modifications to the quinone ring and the sesquiterpenoid backbone can significantly influence biological activity. vulcanchem.comresearchgate.net For instance, the addition of amino acid, alkylthio, or arylthio groups has led to derivatives with potent cytotoxic or enzyme-inhibitory activities. nih.govresearchgate.netresearchgate.net

Future efforts should focus on:

Target-oriented synthesis: Designing and synthesizing analogues with specific structural features predicted to enhance interaction with a desired target enzyme or receptor.

Combinatorial chemistry: Generating libraries of avarone derivatives to screen for enhanced potency and selectivity.

Computational modeling: Using in silico methods to predict the binding affinity and specificity of novel analogues before their synthesis. mdpi.com

Integration of Multi-Omics Approaches in Mechanistic Studies

To gain a holistic understanding of this compound's biological effects, future research should integrate multi-omics approaches. This includes genomics, transcriptomics, proteomics, and metabolomics to map the global changes within a biological system upon treatment with avarone.

For example, transcriptomic analysis of cancer cells treated with avarone could reveal the full spectrum of genes whose expression is altered, providing insights into the affected signaling pathways. Proteomic studies could identify direct protein targets of avarone and its downstream effects on protein expression and post-translational modifications. Metabolomic profiling could uncover changes in cellular metabolism induced by the compound.

The integration of these large-scale datasets will provide a more comprehensive picture of avarone's mechanism of action, potentially identifying novel targets and biomarkers of its activity.

Development of Targeted Delivery Systems for Research Models

The development of targeted delivery systems for this compound is essential for improving its efficacy and reducing potential systemic toxicity in preclinical research models. Nanotechnology-based drug delivery systems, such as liposomes and nanoparticles, can encapsulate avarone and facilitate its targeted delivery to specific tissues or cells, such as tumors. nih.gov

These nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors overexpressed on the surface of target cells. nih.gov This approach can increase the local concentration of avarone at the site of action, enhancing its therapeutic effect while minimizing exposure to healthy tissues.

Future research in this area should focus on:

Developing stable and biocompatible nanocarrier formulations for avarone.

Evaluating the in vitro and in vivo efficacy and safety of these targeted delivery systems in relevant disease models.

Investigating the pharmacokinetics and biodistribution of the encapsulated avarone.

Q & A

Q. How can researchers ensure transparency when reporting negative or inconclusive results for this compound’s therapeutic potential?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets in repositories like Zenodo or Figshare with detailed metadata. Use the ARRIVE guidelines for preclinical studies to document all experimental conditions. Disclose limitations in statistical power or model relevance .

Q. What protocols mitigate batch-to-batch variability in this compound samples during long-term studies?

  • Methodological Answer : Standardize synthesis and purification protocols (e.g., USP guidelines). Characterize each batch via HPLC-UV/ELSD for purity and DSC for polymorphic stability. Implement a sample tracking system with blockchain-based audit trails for traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.